molecular formula C15H21ClN2O2 B2522294 Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate CAS No. 1070716-32-3

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No. B2522294
M. Wt: 296.8
InChI Key: KWGJPILHSLHTNW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds are known for their diverse range of pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves modified approaches that allow for the introduction of various substituents onto the piperazine ring. For instance, a sterically congested piperazine derivative was prepared using a modified Bruylants approach, which is indicative of the synthetic strategies employed for such compounds . Another synthesis method involves a condensation reaction between carbamimide and a substituted benzoic acid, utilizing reagents such as 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . These methods highlight the versatility and adaptability of synthetic routes to produce tert-butyl piperazine-1-carboxylate derivatives with various functional groups.

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylate derivatives is often confirmed by spectroscopic methods and single-crystal X-ray diffraction (XRD) studies. For example, one derivative crystallized in the monoclinic crystal system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to the three-dimensional architecture of the crystal . Another derivative's asymmetric unit contained two independent molecules with the piperazine ring adopting a chair conformation . These structural analyses are crucial for understanding the conformation and potential intermolecular interactions of these compounds.

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate core is a versatile moiety that can undergo various chemical reactions to introduce different substituents, which can significantly alter the compound's biological activity. For instance, the synthesis of a derivative with a nitrophenyl group involved a simple low-cost amination reaction . Another derivative was synthesized through steps including acylation, sulfonation, and substitution, demonstrating the reactivity of the piperazine ring and its ability to be functionalized .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. Spectroscopic evidence such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis are typically used to characterize these compounds . Additionally, density functional theory (DFT) calculations, molecular electrostatic potential, and frontier molecular orbitals studies can reveal some physicochemical properties of the compounds, such as electronic distribution and reactivity . These analyses are essential for predicting the behavior of these compounds in various environments and for their potential applications in pharmaceuticals.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have focused on synthesizing various derivatives of tert-butyl piperazine-carboxylate and characterizing their structures through techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlighted its molecular structure, confirmed by single crystal XRD data, and examined its weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions which generate a three-dimensional architecture. This study also explored its modest antibacterial and anthelmintic activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

Various tert-butyl piperazine-carboxylate derivatives have been synthesized and evaluated for their biological activities. Investigations have included their antibacterial, antifungal, and anticorrosive properties. For example, a study on novel heterocyclic compounds tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate revealed its potential as a corrosion inhibitor for carbon steel in a 1M HCl solution, demonstrating an inhibition efficiency of 91.5% at 25 ppm. This indicates the molecule's strong and spontaneous adsorption on the metal's surface, which could offer protective benefits in industrial applications (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Molecular Structure Insights

The detailed study of molecular structures of tert-butyl piperazine-carboxylate derivatives through crystallography provides deep insights into their chemical properties and potential applications. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, highlighting its crystallization in the monoclinic space group and detailing bond lengths and angles typical of this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

Anticorrosive Behavior

The anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was investigated for carbon steel protection in acidic environments. This compound showed significant inhibition efficiency, which was attributed to its strong adsorption capabilities on the metal surface. Such studies offer valuable insights into developing new corrosion inhibitors for industrial applications (Praveen et al., 2021).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGJPILHSLHTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

A suspension of 1-bromo-4-chlorobenzene (500 mg, 2.63 mmol, 1.00 equiv), t-butyl piperazine-1-carboxylate (725 mg, 3.90 mmol, 1.50 equiv), BINAP (48.6 mg, 0.08 mmol, 0.03 equiv), Pd2(dba)3 (23.9 mg, 0.03 mmol, 0.01 equiv), and NaOt-Bu (780 mg, 8.12 mmol, 3.00 equiv) in toluene (20 mL) was placed in a 50-mL round bottom flask, stirred overnight at 100° C. in an oil bath, then concentrated under vacuum. Purification via silica gel column (PE/EA (50:1)) yielded 360.6 mg (46%) of t-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
23.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
48.6 mg
Type
catalyst
Reaction Step One

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